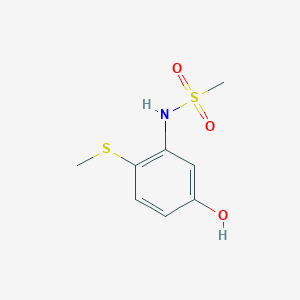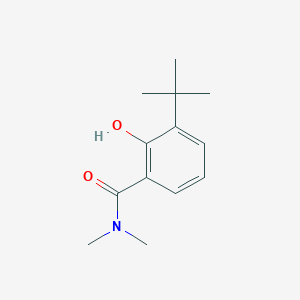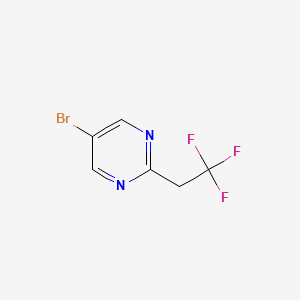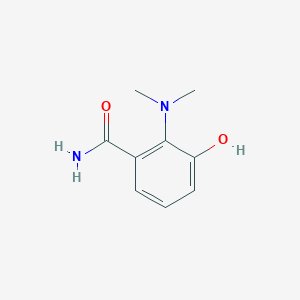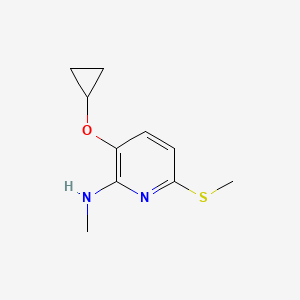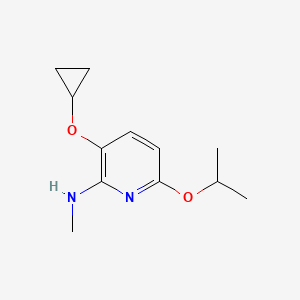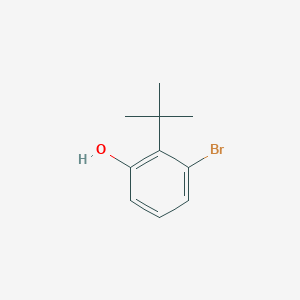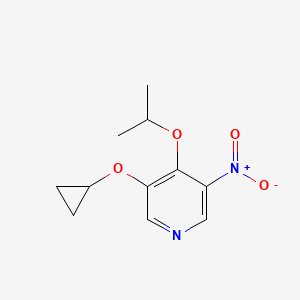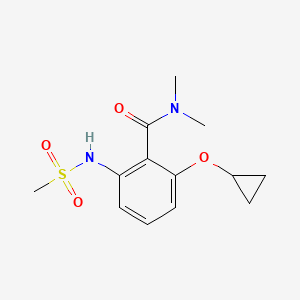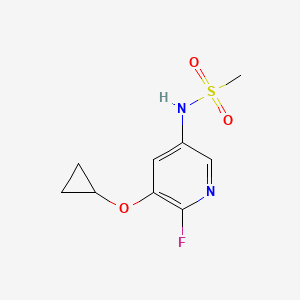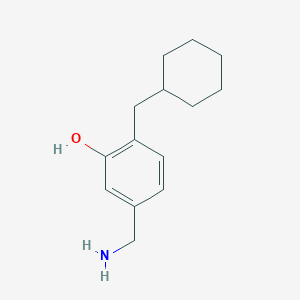
5-(Aminomethyl)-2-(cyclohexylmethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Aminomethyl)-2-(cyclohexylmethyl)phenol is an organic compound that features both an aminomethyl group and a cyclohexylmethyl group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-2-(cyclohexylmethyl)phenol can be achieved through several methods. One common approach involves the reductive amination of phenol derivatives. For instance, phenol can undergo reductive amination with ammonia or amines in the presence of nickel catalysts to form cyclohexylamines . This method is efficient and does not require rare or expensive noble metals.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of formylation reactions. Formylation of phenol derivatives using formamidine acetate and acetic anhydride is a general-purpose transformation that does not require high temperatures or strong acids or bases . This method allows for the production of mono-, di-, and tri-formylated products depending on the substrate and conditions used.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Aminomethyl)-2-(cyclohexylmethyl)phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones
Reduction: Primary amines
Substitution: Halogenated or nitrated phenol derivatives
Applications De Recherche Scientifique
5-(Aminomethyl)-2-(cyclohexylmethyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(Aminomethyl)-2-(cyclohexylmethyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with enzymes or receptors, while the aminomethyl group can participate in nucleophilic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Aminomethyl)-2-(cyclohexylmethyl)phenol
- 5-(Aminomethyl)-2-(cyclohexylmethyl)aniline
- 5-(Aminomethyl)-2-(cyclohexylmethyl)benzene
Uniqueness
5-(Aminomethyl)-2-(cyclohexylmethyl)phenol is unique due to the presence of both an aminomethyl group and a cyclohexylmethyl group on the phenol ring. This combination of functional groups provides the compound with distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
1243460-98-1 |
|---|---|
Formule moléculaire |
C14H21NO |
Poids moléculaire |
219.32 g/mol |
Nom IUPAC |
5-(aminomethyl)-2-(cyclohexylmethyl)phenol |
InChI |
InChI=1S/C14H21NO/c15-10-12-6-7-13(14(16)9-12)8-11-4-2-1-3-5-11/h6-7,9,11,16H,1-5,8,10,15H2 |
Clé InChI |
YPPGRMSHQMCPON-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)CC2=C(C=C(C=C2)CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



